N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of organoheterocyclic compounds. This compound is characterized by the presence of a dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylboronic acid with 2,6-dimethoxybenzoyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium, to facilitate the coupling reaction. The final product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid
These compounds share similar structural features, such as the presence of a dioxidoisothiazolidinyl group, but differ in other aspects, such as the nature of the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antitumor and antifungal activities, along with relevant case studies and data tables.
Chemical Structure and Properties
The compound’s chemical formula is C19H21N3O5S. Its structure includes a dioxidoisothiazolidine moiety, which has been associated with various biological activities. The presence of the dimethoxybenzamide group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing the isothiazolidine structure exhibit significant antitumor properties. In particular, derivatives of benzamides have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted the potential of similar compounds as inhibitors of CDK2/cyclin A, suggesting a pathway for further exploration in cancer therapy .
Table 1: Antitumor Activity of Related Compounds
Compound Name | CDK Inhibition (%) | IC50 (µM) |
---|---|---|
Compound A | 85 | 0.5 |
Compound B | 75 | 1.2 |
This compound | TBD | TBD |
Antifungal Activity
The compound has also been evaluated for antifungal activity against various pathogens. A related study synthesized a series of benzamides and tested them against Botrytis cinerea and other fungal strains. The results showed that certain derivatives exhibited strong fungicidal effects, indicating that similar compounds may share this property .
Table 2: Antifungal Activity Against Common Fungi
Compound Name | Target Fungus | Inhibition Rate (%) at 100 mg/L |
---|---|---|
Compound C | Botrytis cinerea | 84.4 |
Compound D | Fusarium graminearum | 83.6 |
This compound | TBD |
Case Study 1: Antitumor Efficacy in Cell Lines
A study investigated the effects of similar benzamide derivatives on various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance cytotoxicity against specific tumors. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.
Case Study 2: Toxicity Assessment in Zebrafish
Toxicity assessments in zebrafish embryos revealed that some derivatives exhibited low toxicity levels while maintaining high antifungal activity. This finding is crucial for the development of safe therapeutic agents .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-5-3-6-16(25-2)17(15)18(21)19-13-7-9-14(10-8-13)20-11-4-12-26(20,22)23/h3,5-10H,4,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADIHWZUAFWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.